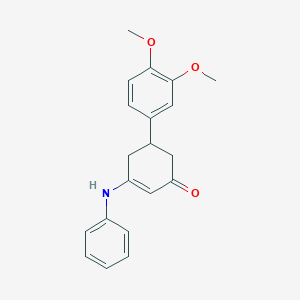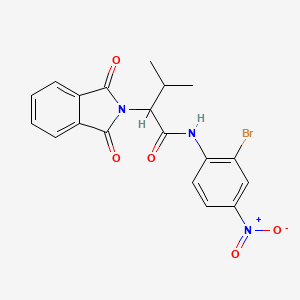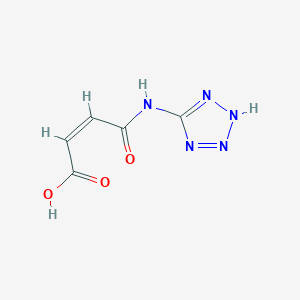![molecular formula C22H23F3N2OS B4893791 N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)
N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of a thianyl group, an isoquinoline moiety, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thianyl Group: The thianyl group can be introduced through a nucleophilic substitution reaction, where a suitable thianyl halide reacts with the isoquinoline derivative.
Attachment of the Trifluoromethyl Benzamide: The final step involves the coupling of the trifluoromethyl benzamide with the isoquinoline-thianyl intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The trifluoromethyl group imparts unique physicochemical properties, making this compound a candidate for use in advanced materials, such as organic semiconductors or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the isoquinoline and thianyl moieties.
Mechanism of Action
The mechanism of action of N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may interact with nucleic acids or proteins, while the thianyl group could modulate the compound’s binding affinity and specificity. The trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methylbenzamide
- N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-chlorobenzamide
Uniqueness
N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(thian-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2OS/c23-22(24,25)18-4-1-16(2-5-18)21(28)26-19-6-3-15-7-10-27(14-17(15)13-19)20-8-11-29-12-9-20/h1-6,13,20H,7-12,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCQYWZBUXIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)

![4-[(4-methoxyphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B4893750.png)


![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-DIMETHOXY-4-({4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL](/img/structure/B4893769.png)
![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)

![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)
![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)
